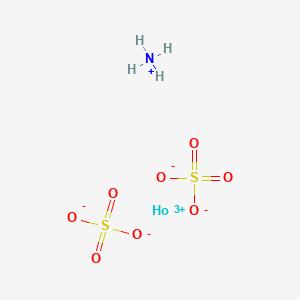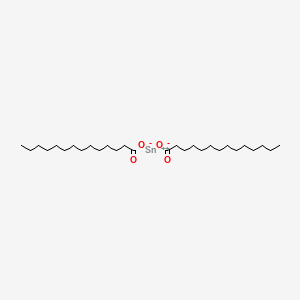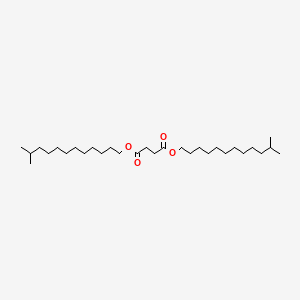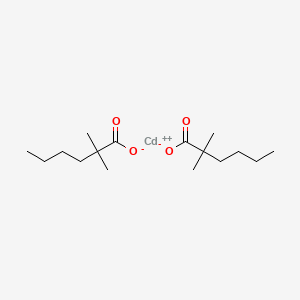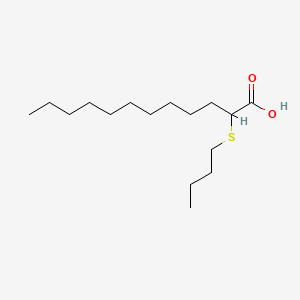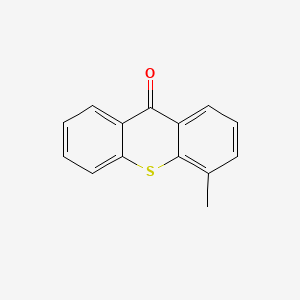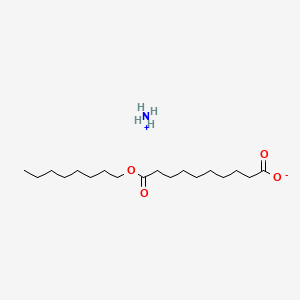
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- is a complex organic compound that belongs to the class of phthalazinones This compound is characterized by the presence of a phthalazinone core structure with a 4-chlorobenzoyl group attached via an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: This can be achieved by cyclization reactions involving phthalic anhydride and hydrazine.
Introduction of the Ethenyl Group: This step involves the reaction of the phthalazinone core with an appropriate ethenylating agent under controlled conditions.
Attachment of the 4-Chlorobenzoyl Group: The final step involves the acylation of the ethenylated phthalazinone with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction may produce phthalazinone alcohols.
科学的研究の応用
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phthalazinone: The parent compound with a simpler structure.
4-Chlorobenzoyl Phthalazinone: A derivative with a similar functional group.
Ethenyl Phthalazinone: Another derivative with an ethenyl linkage.
Uniqueness
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- is unique due to the combination of the phthalazinone core, ethenyl linkage, and 4-chlorobenzoyl group
特性
CAS番号 |
108664-36-4 |
|---|---|
分子式 |
C17H11ClN2O2 |
分子量 |
310.7 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]phthalazin-1-one |
InChI |
InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-14(18)9-7-12)20-17(22)15-5-3-2-4-13(15)10-19-20/h2-10H,1H2 |
InChIキー |
BKMWKOFGBWEZSP-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


